molecular formula C22H24N4S2 B2396680 2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 863001-35-8

2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Cat. No. B2396680
CAS RN: 863001-35-8
M. Wt: 408.58
InChI Key: BNDLMJBSFJZCTP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their diverse range of biological activities .


Molecular Structure Analysis

The compound has a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound could be similar to other benzothiazole derivatives. For instance, the benzothiazole core is readily substituted at the unique methyne center in the thiazole ring .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some benzothiazole derivatives have shown anti-tubercular activity .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Benzothiazole derivatives are of interest in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)23-21(27-19)25-5-7-26(8-6-25)22-24-18-12-14(2)10-16(4)20(18)28-22/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDLMJBSFJZCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC(=CC(=C5S4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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